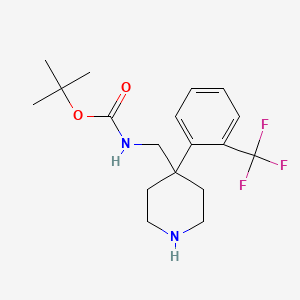

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a 2-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, receptors, or protein-protein interactions. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine functionality, enabling selective reactivity in multi-step syntheses .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold valuable for drug discovery. Its structural complexity arises from the rigid piperidine core and the electron-withdrawing trifluoromethyl group, which influences both physicochemical properties and biological interactions .

Properties

IUPAC Name |

tert-butyl N-[[4-[2-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-6-4-5-7-14(13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRKUCBAWHOFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from appropriate precursors.

Introduction of the Trifluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a trifluoromethylphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the trifluoromethylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halides and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine, including tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate, exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a related piperidine derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this compound may also possess similar effects.

Immunomodulatory Effects

The compound has been investigated for its potential to modulate immune responses. Studies have shown that it can enhance the activity of immune cells against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent, particularly in enhancing the efficacy of cancer treatments.

Case Study 1: PD-L1 Inhibition

A doctoral research project evaluated the biological activity of several piperidine derivatives, including this compound). The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, highlighting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Immunomodulation | Enhances immune response via PD-L1 inhibition |

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring can also play a role in the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethyl Group

The position of the trifluoromethyl (CF₃) group on the phenyl ring significantly alters molecular interactions. Key analogs include:

Key Insight : The 2-CF₃ isomer (target compound) exhibits unique steric and electronic effects compared to meta- and para-substituted analogs, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Core Heterocycle Modifications

Replacing the piperidine ring with pyrrolidine or azaspiro systems alters conformational flexibility and hydrogen-bonding capacity:

Key Insight : Piperidine-based analogs like the target compound balance flexibility and rigidity, making them versatile intermediates for kinase inhibitors or protease-targeted therapies .

Physicochemical Properties

Comparative data for selected analogs:

| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | LogP (Predicted) |

|---|---|---|---|---|

| tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate | 369.7 | 0.982 | 12.72 | 2.1 |

| tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate | — | — | — | 3.2 |

| Target Compound | — | — | — | 3.8* |

*Estimated based on structural analogs. The 2-CF₃ group increases hydrophobicity (higher LogP), favoring blood-brain barrier penetration .

Biological Activity

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS No. 1707358-38-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C18H25F3N2O2

- Molecular Weight : 358.40 g/mol

- CAS Number : 1707358-38-0

- MDL Number : MFCD27995758

The compound's biological activity is primarily attributed to its structural features, particularly the trifluoromethyl group and the piperidine moiety, which enhance its interaction with biological targets. The presence of the trifluoromethyl group has been linked to improved binding affinity and selectivity for certain receptors.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For example, studies have shown that related carbamates can act as inhibitors of acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease .

Biological Activity Data

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the effects of similar compounds on astrocytes exposed to amyloid beta (Aβ) peptides. The results indicated that these compounds could reduce cell death and inflammation markers, suggesting a potential therapeutic role in neurodegenerative conditions . -

In Vivo Studies :

In vivo models have demonstrated that similar derivatives can inhibit amyloidogenesis effectively. However, the bioavailability of these compounds in the brain remains a challenge, often limiting their efficacy . -

Structure-Activity Relationship (SAR) :

SAR studies have shown that modifications in the compound's structure significantly affect its biological activity. For instance, variations in the piperidine ring or changes to the trifluoromethyl group can alter binding affinities and inhibitory potencies against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.